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Disclaimer: Nolomirole (CHF-1035) was a drug candidate under development for heart failure,
and its development was discontinued after Phase 3 clinical trials. Consequently, a
comprehensive public record of its clinical pharmacokinetic and pharmacodynamic data is
limited. This guide synthesizes the available preclinical and pharmacological information.

Introduction

Nolomirole, also known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is an orally
administered prodrug.[1] It was developed by Chiesi Farmaceutici for the potential treatment of
heart failure.[1] The core therapeutic hypothesis for Nolomirole is centered on its ability to
modulate the neurohormonal activation that is a key factor in the progression of congestive
heart failure.[2] This is achieved through its action as a dual agonist for dopamine D2 and a2-
adrenergic receptors, which leads to an inhibition of catecholamine release from sympathetic
nerve endings.[2]

Pharmacokinetics

Nolomirole is designed as a prodrug to improve oral bioavailability, which is rapidly converted
to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[1]

o Absorption and Distribution: Limited publicly available data on the absolute bioavailability,
volume of distribution, and plasma protein binding of Nolomirole in humans.
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o Metabolism: Nolomirole is rapidly hydrolyzed by circulating esterase enzymes to its active
form, CHF-1024.[1]

e Elimination: The elimination half-life of Nolomirole is reported to be approximately 3 hours.

[1] Further details on clearance rates and excretion pathways are not readily available in the

public domain.

Table 1: Summary of Nolomirole Pharmacokinetic Parameters

Parameter Value Species Notes
Nolomirole (CHF-

Prodrug - -
1035)

Active Metabolite CHF-1024 - -

Route of ]

o ) Oral Human (intended) [1]

Administration
Rapid hydrolysis b

Metabolism pic vEToly Y In vivo [1]
esterases

Elimination Half-life ~3 hours Not Specified [1]

Cmax, Tmax, AUC,

Clearance

Data not publicly
available

Bioavailability

Data not publicly
available

Pharmacodynamics

The pharmacodynamic effects of Nolomirole are a result of its activity as a dual agonist at
presynaptic dopamine D2z and az-adrenergic receptors.[2] This dual agonism leads to a
reduction in sympathetic tone by inhibiting the release of norepinephrine from nerve endings.[2]

Table 2: Summary of Nolomirole Pharmacodynamic Parameters
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Parameter

Value

Target Notes

Mechanism of Action

Dopamine D2 and a2-
Adrenergic Receptor

Agonist

Presynaptic nerve

[2]

terminals

Receptor Affinity (Ki)

(-)-enantiomer: 120
nM

Dopamine D2

[1]

Receptor

(+)-enantiomer: 2,400
nM

Dopamine D2

Receptor

[1]

(-)-enantiomer: 130
nM

oz2-Adrenergic

Receptor

[1]

(+)-enantiomer: 1,600
nM

oz-Adrenergic

Receptor

[1]

Observed Preclinical
Effects

Reduction in right
atrial and ventricular

hypertrophy

Rat model of heart 2]
failure

Reduction in plasma
Atrial Natriuretic
Peptide (ANP)

Rat model of heart

failure

[2]

Attenuation of
norepinephrine
depletion in the right

ventricle

Rat model of heart

failure

[2]

Human
Pharmacodynamic
Data

Data not publicly

available

Signaling Pathways

The therapeutic effects of Nolomirole are mediated through the activation of inhibitory G-

protein (Gi) coupled signaling cascades downstream of the D2 and oz-adrenergic receptors.
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Caption: Nolomirole's dual agonism on D2 and a2-adrenergic receptors activates Gi protein,
inhibiting adenylyl cyclase and calcium influx, ultimately reducing norepinephrine release.

Experimental Protocols

The following outlines the methodology for a key preclinical study evaluating the effects of
Nolomirole.

5.1 Monocrotaline-Induced Congestive Heart Failure Model in Rats[2]
» Objective: To assess the efficacy of Nolomirole in a rat model of congestive heart failure.
e Animal Model: Male Sprague-Dawley rats.

 Induction of Heart Failure: A single intraperitoneal injection of monocrotaline (50 mg/kg) was
administered to induce pulmonary hypertension and subsequent right ventricular failure. A
control group received a saline injection.

o Treatment Groups: Three days post-injection, the monocrotaline-treated rats were
randomized into the following oral treatment groups (n=50 per group):

o Vehicle (distilled water)
o Nolomirole (0.25 mg/kg, twice daily)

o Trandolapril (0.3 mg/kg, once daily) as a reference compound.
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o Study Duration: Treatment continued for four weeks.

« Endpoint Analysis: At the end of the study, animals showing signs of congestive heart failure
were sacrificed for the following evaluations:

o Heart Hypertrophy: Right atria and ventricles were weighed.
o Neurohormone Levels:

» Plasma Atrial Natriuretic Peptide (ANP) and aldosterone were measured by
radioimmunoassay.

o Tissue Norepinephrine Concentration:

= Norepinephrine levels in the right ventricle were quantified using high-pressure liquid
chromatography (HPLC).

Summary and Conclusion

Nolomirole is a prodrug that is rapidly converted to its active metabolite, CHF-1024, a dual
agonist of dopamine D2 and az-adrenergic receptors.[1] Its mechanism of action is centered on
the inhibition of catecholamine release from sympathetic nerve endings, thereby reducing the
neurohormonal overstimulation characteristic of congestive heart failure.[2] Preclinical studies
in a rat model of heart failure demonstrated that Nolomirole could attenuate signs of the
disease, such as cardiac hypertrophy and neurohormonal dysregulation.[2]

Despite reaching Phase 3 clinical trials, the development of Nolomirole was discontinued, and
detailed human pharmacokinetic and pharmacodynamic data are not publicly available. The
information presented in this guide is based on the available preclinical data and the
established pharmacology of its target receptors. Further research into the clinical data, if it
were to become available, would be necessary for a complete understanding of Nolomirole's
profile in humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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